1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include the inhibition of DNA or RNA synthesis, which can have therapeutic implications in the treatment of viral infections and cancer.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: A pyrimidine nucleoside with similar structural features.
Thymidine: Another pyrimidine nucleoside with a methyl group at the 5-position.
Cytidine: A pyrimidine nucleoside with an amino group at the 4-position.
Uniqueness
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUILUGCFSCUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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